Synthesis Yield: 3,3-Tetramethyleneglutarimide vs. General Imide Synthetic Methods
The patent CN92108607.5 discloses a direct reaction method for 3,3-Tetramethyleneglutarimide using 1,1-cyclopentanediacetic acid and urea, achieving a yield of 80.1-89.5% [1]. In contrast, standard imide synthesis via Vilsmeier conditions, while quantitative in yield, often requires more hazardous reagents and specialized equipment [2]. The urea-based method offers a practical balance of yield and operational simplicity for industrial scale-up.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 80.1-89.5% yield |
| Comparator Or Baseline | General imide synthesis under Vilsmeier conditions (quantitative yield reported) |
| Quantified Difference | Target method achieves ~80-90% yield vs. quantitative yield but with simpler, less hazardous conditions |
| Conditions | Patent method: 1:1.1-1.6 molar ratio of 1,1-cyclopentanediacetic acid to urea, 150-200°C, 0.5-2 hours, recrystallization from 30-60% ethanol [1]. Vilsmeier method: one-step synthesis using adapted Vilsmeier conditions [2]. |
Why This Matters
The high yield under mild conditions makes 3,3-Tetramethyleneglutarimide economically viable for procurement in large-scale pharmaceutical intermediate production.
- [1] CN92108607.5. Method for preparing 3,3-tetramethyleneglutarimide. View Source
- [2] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 3,3-Tetramethyleneglutarimide in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank 2023, 2023 (2), M1654. View Source
